فينيل بيرولات
Phenylpyrroles are a class of heterocyclic compounds characterized by the presence of a pyrrole ring fused to a phenyl group. These molecules exhibit a rich diversity in structure and reactivity, making them of significant interest in both academic research and industrial applications. The basic framework of phenylpyrroles consists of a five-membered nitrogen-containing heterocycle attached to an aromatic benzene ring.
Phenylpyrroles are commonly used as intermediates in the synthesis of various pharmaceuticals, dyes, and pigments due to their unique electronic properties and structural flexibility. They also find applications in organic electronics, where their conductivity can be tuned through chemical modifications. The optical properties of phenylpyrroles, including absorption and emission spectra, can vary widely depending on substituents, making them valuable in photoluminescent materials.
Due to their structural complexity and reactivity, phenylpyrroles require careful synthesis and handling under controlled conditions to achieve the desired products. Their potential applications span across multiple fields, from drug development to material science, highlighting their importance in modern chemistry.

هيكل | الاسم الكيميائي | CAS | وسط |
---|---|---|---|
![]() |
1-(4-HYDROXY-PHENYL)-1H-PYRROLE-2-CARBALDEHYDE | 444077-56-9 | C11H9NO2 |
![]() |
1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRROLE-2-CARBALDEHYDE | 142044-91-5 | C12H10ClNO |
![]() |
1-(2-BROMO-4-METHYLPHENYL)-1H-PYRROLE-2-CARBALDEHYDE | 142045-46-3 | C12H10BrNO |
![]() |
5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | 138900-27-3 | C19H18ClFN2 |
![]() |
TWS119 | 601514-19-6 | C18H14N4O2 |
![]() |
4-Benzyloxy Atorvastatin Acetonide tert-Butyl Ester | 163217-68-3 | C47H53FN2O6 |
![]() |
5-Methyl-2-(1H-pyrrol-1-yl)aniline | 59194-21-7 | C11H12N2 |
![]() |
2-(1,4,5,7-Tetramethylpyrrolo3,4-dpyridazin-6-yl)aniline | 328035-07-0 | C16H18N4 |
![]() |
1H-Pyrrole-3-carboxylic acid, 2-phenyl-, ethyl ester | 38597-58-9 | C13H13NO2 |
![]() |
CYM50308 | 1345858-76-5 | C20H21F2N3O2S |
الوثائق ذات الصلة
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
الموردين الموصى بهم
-
Amadis Chemical Company LimitedFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
pengshengyueFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
منتجات موصى بها